molecular formula C12H12O3S B2533614 4-Isopropoxybenzo[b]thiophene-6-carboxylic acid CAS No. 1239773-82-0

4-Isopropoxybenzo[b]thiophene-6-carboxylic acid

Cat. No.: B2533614
CAS No.: 1239773-82-0
M. Wt: 236.29
InChI Key: NDENIGQHEMTOOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxybenzo[b]thiophene-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Mechanism of Action

The mechanism of action of 4-Isopropoxybenzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzo[b]thiophene-6-carboxylic acid
  • 4-Ethoxybenzo[b]thiophene-6-carboxylic acid
  • 4-Propoxybenzo[b]thiophene-6-carboxylic acid

Uniqueness

4-Isopropoxybenzo[b]thiophene-6-carboxylic acid is unique due to its specific isopropoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-propan-2-yloxy-1-benzothiophene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c1-7(2)15-10-5-8(12(13)14)6-11-9(10)3-4-16-11/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDENIGQHEMTOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C2C=CSC2=CC(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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